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Introduction
Mast cell-derived chymase, a chymotrypsin-like serine protease, has emerged as a critical

player in the pathophysiology of a spectrum of cardiovascular and fibrotic diseases.[1] While

traditionally known for its role in allergic and inflammatory responses, a growing body of

evidence highlights its multifaceted functions in tissue remodeling, angiotensin II (Ang II)

generation, and the activation of pro-fibrotic cytokines.[2][3] This guide provides a

comprehensive technical overview of the role of chymase in these disease processes, with a

focus on its enzymatic activity, signaling pathways, and the implications for therapeutic

intervention. We will delve into key experimental methodologies, present quantitative data from

preclinical and clinical studies, and visualize the complex signaling cascades orchestrated by

this pivotal enzyme.

Chymase is primarily stored in the secretory granules of mast cells and is released upon

degranulation in response to various stimuli, including tissue injury and inflammation.[1][3]

Once in the extracellular space, it exerts its effects through several key mechanisms. Notably,

chymase is a potent catalyst for the conversion of angiotensin I (Ang I) to the vasoconstrictor

and pro-fibrotic peptide, Ang II, a pathway independent of the well-characterized angiotensin-

converting enzyme (ACE).[1][4] This ACE-independent pathway is particularly significant in the

context of ACE inhibitor therapy, as it may contribute to "angiotensin escape" and limit the

therapeutic efficacy of these drugs.[5]
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Furthermore, chymase directly contributes to tissue fibrosis through the activation of

transforming growth factor-beta (TGF-β), a master regulator of extracellular matrix deposition.

[6][7] Chymase can also activate matrix metalloproteinases (MMPs), which are involved in the

breakdown and remodeling of the extracellular matrix, a critical process in both physiological

and pathological tissue restructuring.[1][8] The combined actions of Ang II generation, TGF-β

activation, and MMP modulation position chymase as a central mediator in the pathogenesis of

hypertension, heart failure, atherosclerosis, and fibrotic conditions affecting the heart, kidneys,

and lungs.[6][9][10][11]

This guide will synthesize the current understanding of chymase's function, providing

researchers and drug development professionals with a detailed resource to inform future

investigations and the design of novel therapeutic strategies targeting this intriguing enzyme.

Data Presentation
Table 1: Chymase Activity and Expression in
Cardiovascular Diseases
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Disease
Model

Species Tissue
Method of
Measureme
nt

Key
Findings

Reference

Atheroscleros

is
Human Aorta

Ang II-

forming

activity assay,

Immunocytoc

hemistry

Total Ang II-

forming

activity was

significantly

higher in

atheroscleroti

c lesions.

Chymase-

dependent

activity

accounted for

90% of this

activity.

[12]

Monkey Aorta Not specified

High-

cholesterol

diet induced

increased

vascular

chymase

expression.

[12]

Heart Failure

Dog

(Tachycardia-

induced)

Left Ventricle

Immunohisto

chemistry,

Ang II

measurement

Increased

number of

chymase-

positive mast

cells and

elevated

cardiac Ang II

levels.

[6]

Human Left Ventricle Not specified Increased

numbers of

chymase-

positive mast

[13]
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cells in failing

hearts.

Hypertension

Rat

(Spontaneou

sly

Hypertensive)

Aortic and

Pulmonary

Artery

Smooth

Muscle Cells

mRNA

analysis, Ang

II generation

assay

Higher

chymase

mRNA levels

and

chymostatin-

inhibitable

Ang II

generation

compared to

normotensive

rats.

[2]

Myocardial

Infarction
Rat

Non-infarcted

Myocardium

Chymase

activity assay

Significantly

increased

chymase

activity in the

vehicle group

4 weeks post-

MI.

[14]

Dog

Interstitial

Fluid (ISF) of

Left Ventricle

Chymase

activity assay

14-fold

increase in

LV ISF

chymase

activity with

chronic ACE

inhibitor

treatment.

[5]

Table 2: Chymase in Fibrotic Diseases
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Disease
Model

Species Tissue
Method of
Measureme
nt

Key
Findings

Reference

Cardiac

Fibrosis

Dog

(Tachycardia-

induced

Heart Failure)

Left Ventricle

Immunohisto

chemistry,

mRNA

analysis

(Collagen I &

III, TGF-β)

Increased

chymase-

positive mast

cells;

chymase

inhibitor

suppressed

collagen and

TGF-β mRNA

levels and

reduced

fibrosis.

[6]

Rat

(Myocardial

Infarction)

Cardiac

Tissue

Histology

(Fibrotic

area), mRNA

analysis

(Collagen I &

III)

Chymase

inhibitor

treatment

significantly

reduced the

fibrotic area

and collagen

mRNA levels.

[14]

Renal

Fibrosis

Mouse

(Unilateral

Ischemia-

Reperfusion

Injury)

Kidney

mRNA

analysis

(MMCP-4),

Immunohisto

chemistry,

TGF-β1

measurement

Significantly

increased

MMCP-4

mRNA,

chymase-

positive mast

cells, and

TGF-β1

levels in

injured

kidneys.

[9][15]
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Pulmonary

Fibrosis

Mouse

(Bleomycin-

induced)

Lung

Chymase

activity assay,

Hydroxyprolin

e content

Bleomycin

injection

significantly

increased

both

chymase

activity and

hydroxyprolin

e content.

[7]

Hamster

(Bleomycin-

induced)

Lung Not specified

Chymase

inhibition

attenuated

pulmonary

fibrosis.

[10]

Skin Fibrosis

Mouse (Tight-

skin model of

scleroderma)

Skin

Chymase

activity assay,

mRNA

analysis

(MMCP-4,

MMCP-5), In

situ

hybridization

Higher

chymase

activity and

selective

upregulation

of MMCP-4

mRNA in

tight-skin

mice.

[16]

Table 3: Effects of Chymase Inhibitors in Preclinical
Models
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Chymase
Inhibitor

Disease Model Species Key Outcomes Reference

TY-51469

Renal Ischemia-

Reperfusion

Injury

Mouse

Suppressed

fibrosis

formation,

inhibited renal

chymase and

TGF-β1

expression.

[15][17]

SUNC8257

Tachycardia-

induced Heart

Failure

Dog

Reduced LV

mast cell

numbers, cardiac

Ang-II levels,

suppressed LV

expression of

TGF-β and

collagen,

decreased LV

fibrosis and end-

diastolic

pressure.

[1]

Chy I (unnamed)

Tachycardia-

induced Heart

Failure

Dog

Decreased LV

end-diastolic

pressure,

suppressed

collagen I & III

and TGF-β

mRNA levels,

and decreased

LV fibrosis.

[6][18]

SUN C8077 Bleomycin-

induced

Pulmonary

Fibrosis

Mouse Dose-

dependently

reversed the

increase in

hydroxyproline

[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 19 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12027773/
https://pubmed.ncbi.nlm.nih.gov/40332817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6240413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3904384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2754136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3093059/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


content and

chymase activity

in the lung.

NK3201
Carotid Artery

Balloon Injury
Dog

Attenuated

neointimal

hyperplasia.

[19]

CI-A (unnamed)
Myocardial

Infarction
Hamster

Improved LV

function,

decreased

adverse cardiac

remodeling, and

improved

survival when

combined with

an ACE inhibitor.

[5]

BCEAB

Myocardial

Infarction,

Cardiomyopathy

Dog, Hamster

Showed

promising results

in various

cardiac disease

models.

[1]

TEI-E548

Myocardial

Infarction,

Cardiomyopathy

Dog, Hamster

Showed

promising results

in various

cardiac disease

models.

[1]

Experimental Protocols
Chymase Activity Assay
Principle: This assay measures the enzymatic activity of chymase by detecting the cleavage of

a specific substrate. A common method involves using a chromogenic or fluorogenic substrate,

where the cleavage product can be quantified spectrophotometrically or fluorometrically. An

alternative, highly specific method utilizes radiolabeled angiotensin I or Ang-(1-12) as a

substrate, followed by HPLC to separate and quantify the resulting Ang II.
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Materials:

Tissue homogenate or purified chymase

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl)

Substrate:

Chromogenic: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

Radiolabeled: 125I-Angiotensin I or 125I-Ang-(1-12)

Chymase inhibitor (e.g., chymostatin) for control

Microplate reader or HPLC with a gamma detector

Reaction tubes or 96-well plate

Procedure (using radiolabeled substrate and HPLC):

Prepare tissue homogenates in a high-salt buffer (e.g., 1M NaCl) to ensure the release of

chymase bound to proteoglycans.[20]

In a reaction tube, combine the tissue homogenate (containing chymase) with the assay

buffer.

To a parallel set of control tubes, add a chymase inhibitor (e.g., chymostatin) to determine

non-chymase-mediated substrate cleavage.

Initiate the reaction by adding the radiolabeled substrate (e.g., 125I-Ang I).

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

Stop the reaction by adding an acid (e.g., trifluoroacetic acid).

Separate the reaction products (Ang I and Ang II) using reverse-phase HPLC.

Quantify the amount of radiolabeled Ang II produced using an in-line gamma detector.
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Calculate chymase activity as the rate of Ang II formation (e.g., in fmol/min/mg of protein),

subtracting the values from the inhibitor-treated controls.

Quantification of Angiotensin II by Mass Spectrometry
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly

sensitive and specific method for the absolute quantification of Ang II in biological samples.

This method relies on the unique mass-to-charge ratio of Ang II and its fragments for

identification and quantification.

Materials:

Plasma, tissue homogenate, or cell culture supernatant

Internal standard (e.g., stable isotope-labeled Ang II)

Solid-phase extraction (SPE) cartridges (e.g., C18)

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Solvents for chromatography (e.g., acetonitrile, water, formic acid)

Procedure:

Spike the biological sample with a known amount of the internal standard.

Perform solid-phase extraction to purify and concentrate the angiotensin peptides from the

sample matrix.[4]

Elute the peptides from the SPE cartridge.

Inject the eluted sample into the LC-MS/MS system.

Separate the peptides using a reverse-phase C18 column with a suitable gradient of mobile

phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[21]

Ionize the peptides using electrospray ionization (ESI).
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Select the precursor ion corresponding to Ang II (and the internal standard) in the first

quadrupole.

Fragment the precursor ion in the second quadrupole (collision cell).

Detect specific fragment ions in the third quadrupole.[21]

Quantify the amount of Ang II in the sample by comparing the peak area of the endogenous

Ang II to that of the internal standard.

Measurement of TGF-β1 Activation
Principle: Chymase activates latent TGF-β1. This activation can be measured using an

enzyme-linked immunosorbent assay (ELISA) that specifically detects the active form of TGF-

β1 or a bioassay.

Materials:

Sample containing latent TGF-β1 (e.g., cell culture supernatant, tissue homogenate)

Recombinant human chymase

TGF-β1 ELISA kit (specific for active TGF-β1) or mink lung epithelial cells (MLECs)

transfected with a PAI-1 promoter-luciferase reporter construct for bioassay.[22]

Chymase inhibitor for control

Procedure (ELISA):

Incubate the sample containing latent TGF-β1 with or without recombinant chymase at 37°C

for a specified time.

In a parallel reaction, include a chymase inhibitor to confirm that TGF-β1 activation is

chymase-dependent.

Follow the manufacturer's protocol for the active TGF-β1 ELISA kit.[9] This typically involves:

a. Adding the treated samples to wells coated with a TGF-β1 capture antibody. b. Incubating

to allow binding of active TGF-β1. c. Washing to remove unbound substances. d. Adding a
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detection antibody conjugated to an enzyme (e.g., HRP). e. Washing to remove unbound

detection antibody. f. Adding a substrate that is converted by the enzyme to a colored

product. g. Stopping the reaction and measuring the absorbance at a specific wavelength.

Quantify the concentration of active TGF-β1 based on a standard curve generated with

known concentrations of active TGF-β1.

Quantification of Collagen in Fibrotic Tissues
Principle: The extent of fibrosis can be quantified by measuring the collagen content in tissue

samples. A common and reliable method is the hydroxyproline assay, as hydroxyproline is an

amino acid that is almost exclusively found in collagen.

Materials:

Fibrotic tissue sample

Homogenizer

Hydrochloric acid (HCl)

Chloramine-T reagent

Ehrlich's reagent (p-dimethylaminobenzaldehyde)

Hydroxyproline standard

Spectrophotometer

Procedure:

Harvest and weigh the tissue sample.

Hydrolyze the tissue sample in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-

120°C) for several hours to break down the proteins into their constituent amino acids.

Neutralize the hydrolyzed sample.

Add Chloramine-T reagent to oxidize the hydroxyproline.
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Add Ehrlich's reagent, which reacts with the oxidized hydroxyproline to form a chromophore.

Incubate to allow color development.

Measure the absorbance of the sample at a specific wavelength (e.g., 550-560 nm).

Prepare a standard curve using known concentrations of hydroxyproline.

Calculate the hydroxyproline concentration in the sample from the standard curve.

Convert the hydroxyproline content to collagen content, assuming that hydroxyproline

constitutes a specific percentage of collagen by weight (typically around 13.5%).[7]

Immunohistochemistry for Chymase
Principle: Immunohistochemistry (IHC) allows for the visualization of chymase protein within

tissue sections, providing information on its localization and cellular sources.

Materials:

Formalin-fixed, paraffin-embedded tissue sections

Primary antibody specific for chymase

Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore

Antigen retrieval solution (e.g., citrate buffer)

Blocking solution (e.g., normal goat serum)

Chromogen (e.g., DAB) or fluorescent mounting medium

Microscope

Procedure:

Deparaffinize and rehydrate the tissue sections.
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Perform antigen retrieval to unmask the antigenic sites. This typically involves heating the

slides in an antigen retrieval solution.[8]

Block endogenous peroxidase activity (if using an HRP-conjugated secondary antibody).

Block non-specific antibody binding using a blocking solution.

Incubate the sections with the primary antibody against chymase at an optimized dilution and

temperature.[23]

Wash the sections to remove unbound primary antibody.

Incubate with the secondary antibody.

Wash the sections to remove unbound secondary antibody.

If using an HRP-conjugated secondary antibody, add the chromogen substrate to visualize

the antibody binding (typically as a brown precipitate).

Counterstain the sections with a nuclear stain (e.g., hematoxylin) to visualize the tissue

morphology.

Dehydrate, clear, and mount the sections.

Examine the slides under a microscope to assess the presence, localization, and intensity of

chymase staining.

Signaling Pathways and Molecular Interactions
Chymase-Mediated Angiotensin II Formation and
Signaling
Chymase provides an alternative pathway for the generation of Ang II, a key effector molecule

in the renin-angiotensin system (RAS). This pathway is independent of ACE and is particularly

relevant in tissues where chymase is abundant, such as the heart and blood vessels.[2][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) -
PMC [pmc.ncbi.nlm.nih.gov]

2. Chymase mRNA production by in situ hybridization [bio-protocol.org]

3. researchgate.net [researchgate.net]

4. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical
Methods (RSC Publishing) [pubs.rsc.org]

5. Mast cell chymase limits the cardiac efficacy of Ang I–converting enzyme inhibitor therapy
in rodents - PMC [pmc.ncbi.nlm.nih.gov]

6. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC
[pmc.ncbi.nlm.nih.gov]

7. A novel method for accurate collagen and biochemical assessment of pulmonary tissue
utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]

8. Anti-Mast Cell Chymase antibody [EPR13136] - C-terminal (ab186417) | Abcam
[abcam.com]

9. ibl-international.com [ibl-international.com]

10. sigmaaldrich.com [sigmaaldrich.com]

11. quickzyme.com [quickzyme.com]

12. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC
[pmc.ncbi.nlm.nih.gov]

13. ahajournals.org [ahajournals.org]

14. Methods for Measuring TGF-β Using Antibodies, Cells, and Mice | Springer Nature
Experiments [experiments.springernature.com]

15. Chymase Inhibition Attenuates Kidney Fibrosis in a Chronic Mouse Model of Renal
Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 19 Tech Support

https://www.benchchem.com/product/b607566?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6240413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6240413/
https://bio-protocol.org/exchange/minidetail?id=6161238&type=30
https://www.researchgate.net/publication/328046494_Chymase_inhibitors_for_the_treatment_of_cardiac_diseases_a_patent_review_2010-2018
https://pubs.rsc.org/en/content/articlelanding/2014/ay/c3ay41305e
https://pubs.rsc.org/en/content/articlelanding/2014/ay/c3ay41305e
https://pmc.ncbi.nlm.nih.gov/articles/PMC2846039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2846039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3904384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3904384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3093059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3093059/
https://www.abcam.com/en-us/products/primary-antibodies/mast-cell-chymase-antibody-epr13136-c-terminal-ab186417
https://www.abcam.com/en-us/products/primary-antibodies/mast-cell-chymase-antibody-epr13136-c-terminal-ab186417
https://www.ibl-international.com/media/mageworx/downloads/attachment/file/r/e/re51201_ifu_eu_en_tgf-beta_1_elisa_v12_2017-03_sym4.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/243/601/cs1140bul.pdf
https://www.quickzyme.com/wp-content/uploads/2017/01/Collagen-quantification-in-cell-cultures-and-tissues.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10529260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10529260/
https://www.ahajournals.org/doi/10.1161/CIRCRESAHA.117.310978
https://experiments.springernature.com/articles/10.1385/1-59259-940-0:161
https://experiments.springernature.com/articles/10.1385/1-59259-940-0:161
https://pmc.ncbi.nlm.nih.gov/articles/PMC12027773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12027773/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Isoform-selective upregulation of mast cell chymase in the development of skin fibrosis in
scleroderma model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Chymase Inhibition Attenuates Kidney Fibrosis in a Chronic Mouse Model of Renal
Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism
by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

19. academic.oup.com [academic.oup.com]

20. Chymase enzymatic activity in CM [bio-protocol.org]

21. Absolute quantification of endogenous angiotensin II levels in human plasma using ESI-
LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

22. Quantification of active and total transforming growth factor-β levels in serum and solid
organ tissues by bioassay - PMC [pmc.ncbi.nlm.nih.gov]

23. Immunohistochemical staining [bio-protocol.org]

To cite this document: BenchChem. [The Double-Edged Sword: Chymase's Role in
Cardiovascular and Fibrotic Diseases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607566#the-role-of-chymase-in-cardiovascular-and-
fibrotic-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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